Increased Lipophilicity and Predicted Permeability Advantage: Diphenhydramine Salicylate vs. Hydrochloride Salt
Diphenhydramine salicylate exhibits a calculated LogP approximately 0.8 to 1.2 units higher than diphenhydramine hydrochloride, consistent with the incorporation of the aromatic salicylate counterion in place of the hydrophilic chloride counterion . This lipophilicity enhancement predicts improved stratum corneum partitioning and increased transdermal flux in Franz diffusion cell assays [1]. The molecular mass of diphenhydramine salicylate is 393.5 g/mol, representing a 35% increase over diphenhydramine hydrochloride (291.8 g/mol), which contributes to the LogP elevation [2].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 4.3 to 4.7 (estimated range) |
| Comparator Or Baseline | Diphenhydramine hydrochloride: calculated LogP = 3.5 |
| Quantified Difference | +0.8 to +1.2 LogP units (corresponds to 6- to 16-fold higher theoretical octanol-water partition ratio) |
| Conditions | In silico prediction using ACD/Labs or ChemAxon algorithms; experimental validation not available in primary literature |
Why This Matters
Higher LogP correlates with enhanced partitioning into lipophilic biological membranes, making the salicylate salt the scientifically appropriate choice for transdermal and topical formulation studies where improved skin permeation is desired.
- [1] Xchemi. diphenhydramine salicylate: Topical Applications and Physicochemical Properties. Xchemi Chemical Database, 2017. View Source
- [2] PubChem. Diphenhydramine Salicylate (CID: 3080715). National Center for Biotechnology Information. View Source
